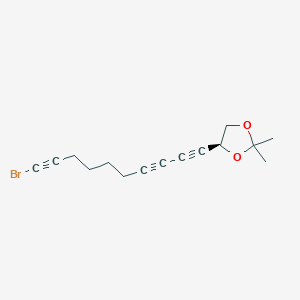
Ethanethiol, 2-(dimethylphosphino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(dimethylphosphino)-: is an organosulfur compound with the molecular formula C₄H₁₁PS. It is a colorless liquid with a distinct odor, often described as similar to that of rotten cabbage. This compound is notable for its thiol group (-SH) and phosphino group (-P(CH₃)₂), which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene with Hydrogen Sulfide: Ethanethiol can be synthesized by reacting ethylene with hydrogen sulfide in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Another method involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide, utilizing catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Transition Metal Cations: Mercury (II), copper (I), nickel (II).
Major Products:
Diethyl Disulfide: Formed from the oxidation of ethanethiol.
Thiolato Complexes: Formed by the reaction of ethanethiol with transition metal cations.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand in Coordination Chemistry:
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical research to study the interactions of thiol-containing molecules with proteins and enzymes.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Ethanethiol, 2-(dimethylphosphino)- exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The phosphino group can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .
Comparación Con Compuestos Similares
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Similar but with a butyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness: Ethanethiol, 2-(dimethylphosphino)- is unique due to the presence of both a thiol and a phosphino group, which provides a combination of reactivity and coordination properties not found in simpler thiols or phosphines .
Propiedades
Número CAS |
144040-42-6 |
|---|---|
Fórmula molecular |
C4H11PS |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
2-dimethylphosphanylethanethiol |
InChI |
InChI=1S/C4H11PS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 |
Clave InChI |
FVZSUQSDILOCEY-UHFFFAOYSA-N |
SMILES canónico |
CP(C)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


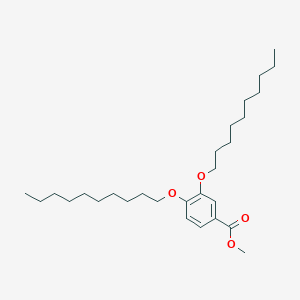
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
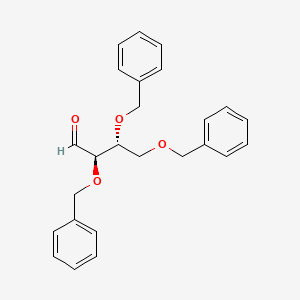
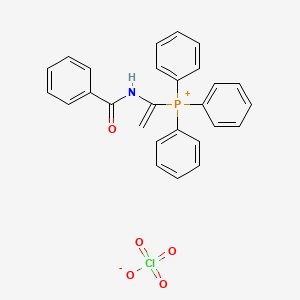
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
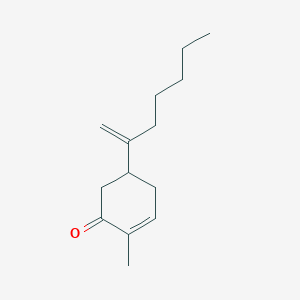

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
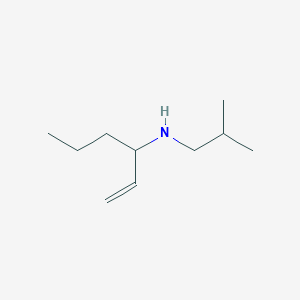
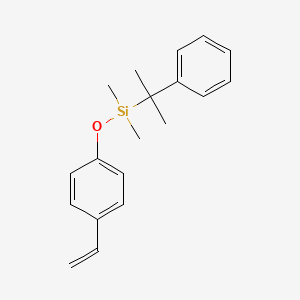

![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
